4-Nitrophenylacetonitrile
Overview
Description
4-Nitrophenylacetonitrile is a chemical compound that has been studied for its versatile applications in organic synthesis. It is characterized by the presence of a nitro group attached to the phenyl ring, which significantly influences its reactivity and physical properties. The compound has been utilized as a nucleophile in organocatalytic reactions and has been a subject of various studies to understand its molecular structure and behavior in different chemical reactions .
Synthesis Analysis
The synthesis of 4-nitrophenylacetonitrile and its derivatives has been explored through various methods. One approach involves the use of organocatalytic Michael additions to alpha,beta-unsaturated aldehydes, where the nitro group acts as a temporary activating group. This method allows for the synthesis of diastereomerically pure disubstituted lactones with high yield and optical purity . Another synthesis route described involves a green and straightforward procedure using a coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile . Additionally, the synthesis of related compounds, such as 4-hydroxy-3-methoxyphenylacetonitrile, has been reported, highlighting the versatility of nitrophenylacetonitriles in synthetic applications .
Molecular Structure Analysis
The molecular structure of 4-nitrophenylacetonitrile has been investigated using various spectroscopic techniques and computational methods. Studies have shown that the conversion of the molecule to its carbanion form leads to significant spectral and structural changes, including quinoidization of the phenylene ring and a change in the configuration of the methylenic carbon atom . The molecular geometry and vibrational frequencies have been calculated and compared with experimental data, providing insights into the stability and electronic properties of the molecule . The crystal structures of nitro-substituted phenylacetonitriles have also been determined, revealing different intermolecular interactions and torsion angles that influence the overall crystal lattice .
Chemical Reactions Analysis
4-Nitrophenylacetonitrile participates in a variety of chemical reactions. It has been used as a nucleophile in enantioselective organocatalytic conjugate additions . Kinetic studies have been conducted on the aminolysis of derivatives of 4-nitrophenylacetonitrile, suggesting a catalytic six-membered cyclic transition state . The compound has also been involved in Michael additions and cyclocondensations, leading to the synthesis of novel quinolines . Furthermore, the spontaneous decarboxylation of strong carboxylic acid-carboxylate mixtures containing 4-nitrophenylacetic acid has been studied, revealing the generation of free radicals and the potential for surface modification .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrophenylacetonitrile are influenced by the presence of the nitro and cyano groups. The IR spectra and structure analysis indicate strong frequency decreases and intensity increases of the cyano and nitro stretching bands upon conversion to the carbanion . The compound's reactivity in various chemical reactions demonstrates its potential as a versatile intermediate in organic synthesis . The chromatographic behavior of related nitrophenyl derivatives has been analyzed, providing further understanding of the compound's properties .
Scientific Research Applications
1. Versatile Nucleophile in Organic Synthesis
4-Nitrophenylacetonitrile has been recognized for its role as a versatile nucleophile in organocatalytic conjugate additions. This functionality is particularly notable when incorporating a nitro group at the phenyl ring, which acts as a temporary activating group. This characteristic facilitates further transformations, such as the synthesis of diastereomerically pure disubstituted lactones in high yield and optical purity (Cid et al., 2010).
2. Solubility Modeling and Solute-Solvent Interactions
The solubility of p-nitrophenylacetonitrile in various solvents has been extensively studied. This research is crucial in understanding its interactions and behavior in different solvent environments, essential for its application in chemical syntheses (Chen et al., 2019).
3. Surface Grafting on Carbon and Metallic Surfaces
4-Nitrophenylacetonitrile has been used in the grafting of nitrophenyl groups on carbon or metallic surfaces without electrochemical induction. This application is significant in the field of material science and surface chemistry, contributing to the development of various coatings and material modifications (Adenier et al., 2005).
4. Analytical and Sensing Applications
The compound has shown potential in analytical chemistry, particularly in the development of sensors for the detection of various substances. For example, it has been used in the fabrication of electrochemical sensors for detecting nitrophenol, a hazardous substance. Such sensors benefit from the electro-oxidation properties and electron transfer characteristics of 4-nitrophenylacetonitrile (Ansari et al., 2021).
5. Structural and Spectral Studies
The structure and spectral properties of 4-nitrophenylacetonitrile and its derivatives have been the subject of various studies. These investigations provide valuable insights into its molecular behavior, which is crucial for its application in different scientific fields (Binev et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-(4-nitrophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNJGLAVKOXITN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060297 | |
Record name | Benzeneacetonitrile, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenylacetonitrile | |
CAS RN |
555-21-5 | |
Record name | 4-Nitrophenylacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=555-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Nitrobenzyl cyanide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenylacetonitrile | |
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Record name | Benzeneacetonitrile, 4-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetonitrile, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060297 | |
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Record name | 4-nitrophenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.260 | |
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Record name | 4-NITROBENZYL CYANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/086Q9Q6WOT | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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